![molecular formula C9H14N2O B1459889 1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2126163-32-2](/img/structure/B1459889.png)

1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol

描述

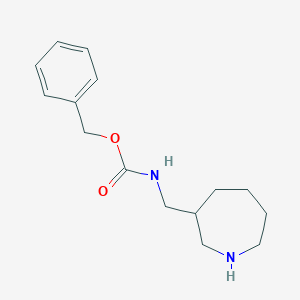

The compound “1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of a cyclobutanol group indicates that this compound also contains a cyclobutane ring, a four-membered carbon ring, with a hydroxyl (-OH) group attached .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a cyclobutane ring. The pyrazole ring would contain two nitrogen atoms, and the cyclobutane ring would contain a hydroxyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol” would depend on the specifics of its molecular structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the distribution of charge could all influence properties like solubility, melting point, boiling point, and reactivity .科学研究应用

Organic Synthesis and Medicinal Chemistry

The compound “1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol” can serve as a versatile intermediate in organic synthesis. Its pyrazole moiety is a common feature in many pharmaceuticals due to its mimicry of the adenine base in nucleic acids. This structural analogy allows for the design of enzyme inhibitors, potentially useful in the development of new medications .

Catalysis

Pyrazole derivatives are known to act as ligands in catalytic complexes. They can coordinate to metal centers, facilitating reactions such as hydrogenation, carbon-carbon bond formation, and more. This particular compound could be explored for developing novel catalysts that improve the efficiency of such reactions .

Material Science

In material science, the compound’s rigid cyclobutanol core, combined with the flexible pyrazole linker, may be used to create polymers with unique properties. These materials could have applications in creating flexible electronics or as part of composite materials with enhanced mechanical strength .

Biochemistry Research

The pyrazole ring is a bioisostere for the amide group, making it valuable in biochemistry research. It can be used to study enzyme-substrate interactions, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors .

Agricultural Chemistry

Compounds containing pyrazole rings are often used in the development of herbicides and pesticides. The subject compound could be investigated for its potential use in controlling agricultural pests or as a growth regulator for crops .

Environmental Chemistry

In environmental chemistry, this compound could be studied for its degradation products and their environmental impact. Understanding its breakdown could help in assessing the ecological risks associated with its use and inform the design of more environmentally benign compounds .

Analytical Chemistry

As an analytical standard, this compound could be used in chromatography and spectroscopy to help identify and quantify similar compounds in complex mixtures, which is crucial in pharmaceutical quality control and environmental monitoring .

Nanotechnology

The compound’s ability to form stable complexes with metals could be exploited in the synthesis of nanoparticles. These nanoparticles could have applications ranging from medical imaging to the delivery of drugs at specific sites within the body .

安全和危害

未来方向

属性

IUPAC Name |

1-[(4-methylpyrazol-1-yl)methyl]cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-8-5-10-11(6-8)7-9(12)3-2-4-9/h5-6,12H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHDMHBCGDDQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC2(CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B1459813.png)

![5-[3-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1459816.png)

![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B1459820.png)